molecular formula C21H17Cl2NO2S B2963709 (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide CAS No. 477888-80-5

(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide

Cat. No. B2963709
CAS RN: 477888-80-5
M. Wt: 418.33
InChI Key: GBJZKGWNEQASJW-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide, often referred to as E-3-DBTPA, is an organosulfur compound that has been used in various scientific research applications for many years. It has a wide range of potential uses due to its unique chemical structure and properties.

Scientific Research Applications

Catalyst Systems

The compound has been studied in the context of catalyst systems. For example, an improved copper-based catalyst system was developed for cross-coupling reactions of aryl iodides and bromides with various alcohols, demonstrating the compound's potential in facilitating complex organic reactions (Altman et al., 2008).

Photophysical Effects

It has applications in the study of photophysical effects in metal complexes. Research on ortho-metalated complexes of iridium(III) and rhodium(III) has explored how such compounds behave under photoexcitation, which is relevant for understanding light-induced chemical processes (Sprouse et al., 1984).

Oxidation Studies

The compound's reactivity in oxidation processes is another area of interest. For instance, studies on the oxidation of propenoidic phenols have investigated how different solvents and substituents affect the yield of oxidized products, highlighting the compound's role in organic oxidation reactions (Bolzacchini et al., 1996).

Antioxidant Properties

Ebselen and related compounds, which share structural similarities with (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide, have been studied for their antioxidant properties. These studies provide insights into the potential antioxidant applications of similar compounds (Schöneich et al., 1990).

Photocytotoxicity

The photocytotoxicity of oxovanadium(IV) complexes, which may have structural or functional similarities, has been investigated. Such studies are important for understanding the potential medical applications of compounds like (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide in targeted therapies (Sasmal et al., 2010).

properties

IUPAC Name

(E)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(thiophen-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2NO2S/c22-17-7-6-16(20(23)12-17)14-26-18-8-3-15(4-9-18)5-10-21(25)24-13-19-2-1-11-27-19/h1-12H,13-14H2,(H,24,25)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJZKGWNEQASJW-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C=CC2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)CNC(=O)/C=C/C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide

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